

Tebufenozide-d9: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Tebufenozide-d9*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthesis pathway for **Tebufenozide-d9**, a deuterated isotopologue of the insecticide Tebufenozide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies.

Chemical Structure of Tebufenozide-d9

Tebufenozide-d9 is a deuterated analog of Tebufenozide, an insecticide that functions as an ecdysone agonist, inducing premature molting in insects.[1] The "-d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling is crucial for various scientific applications, particularly in metabolic studies and as an internal standard in quantitative analysis.

The chemical structure of **Tebufenozide-d9** is N'-(4-ethylbenzoyl)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethylbenzohydrazide.[2] The deuterium atoms are located on the tert-butyl group.

Caption: Chemical structure of **Tebufenozide-d9**.

Key Structural Features:

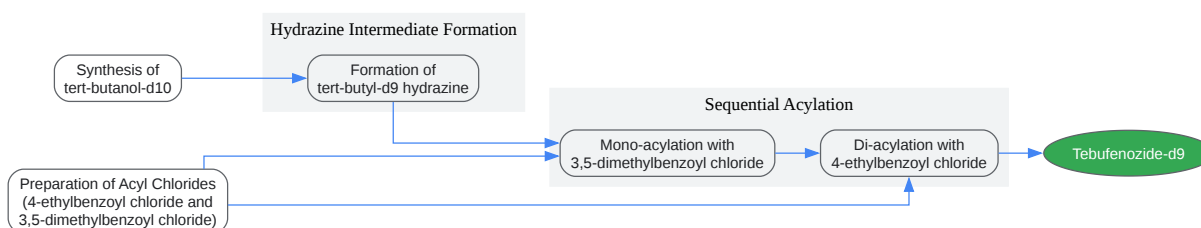
- **Diacylhydrazine Core:** The central feature of the molecule is the N,N'-diacylhydrazine moiety, which is essential for its biological activity.
- **Substituted Benzoyl Groups:** Two benzoyl groups are attached to the hydrazine nitrogen atoms. One is substituted with an ethyl group at the 4-position, and the other with two methyl groups at the 3 and 5-positions.
- **Deuterated tert-Butyl Group:** A tert-butyl group, in which all nine hydrogen atoms are replaced by deuterium, is attached to one of the hydrazine nitrogens. This deuteration provides a distinct mass spectrometric signature.

Proposed Synthesis Pathways for Tebufenozide-d9

While a specific, detailed experimental protocol for the synthesis of **Tebufenozide-d9** is not publicly available in the reviewed literature, a plausible multi-step synthetic route can be proposed based on the general synthesis of N,N'-diacylhydrazines and the synthesis of its analogues.^{[3][4][5][6][7][8][9]} The synthesis of diacylhydrazines typically involves the sequential acylation of a hydrazine derivative.^{[3][4][5][6]}

The proposed pathway for **Tebufenozide-d9** would necessitate the use of deuterated starting materials to introduce the deuterium labels at the desired positions. The key deuterated intermediate would be tert-butanol-d10.

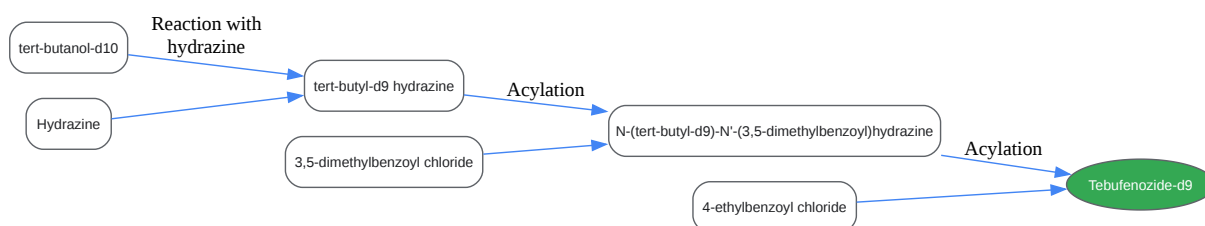
The overall synthesis can be envisioned in the following logical steps:



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Caption: Proposed logical workflow for the synthesis of **Tebufenozide-d9**.

A more detailed chemical pathway is proposed as follows:



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Caption: Proposed chemical synthesis pathway for **Tebufenozide-d9**.

Quantitative Data

Specific quantitative data for the synthesis of **Tebufenozide-d9**, such as reaction yields, purity, and spectroscopic data, are not readily available in the public domain. The following table is provided as a template for researchers to populate with their own experimental data.

Parameter	Value	Method of Analysis
Molecular Formula	C ₂₂ H ₁₉ D ₉ N ₂ O ₂	Mass Spectrometry
Molecular Weight	361.53 g/mol	Mass Spectrometry
CAS Number	1246815-86-0[2]	-
Overall Yield	Data not publicly available	-
Purity	Data not publicly available	HPLC, LC-MS
Deuterium Incorporation	Data not publicly available	NMR, Mass Spectrometry
¹ H NMR	Data not publicly available	NMR Spectroscopy
¹³ C NMR	Data not publicly available	NMR Spectroscopy
Mass Spectrum (m/z)	Data not publicly available	Mass Spectrometry

Experimental Protocols

Detailed experimental protocols for the synthesis of **Tebufenozide-d9** are not explicitly published. However, based on general procedures for the synthesis of N,N'-diacylhydrazines, a representative protocol for the key acylation steps can be outlined.

Disclaimer: The following is a generalized protocol and may require optimization for the specific synthesis of **Tebufenozide-d9**.

Objective: To synthesize N'-(4-ethylbenzoyl)-N-(tert-butyl-d9)-3,5-dimethylbenzohydrazide (**Tebufenozide-d9**) via sequential acylation of tert-butyl-d9 hydrazine.

Materials:

- tert-butyl-d9 hydrazine (prepared from tert-butanol-d10)
- 3,5-dimethylbenzoyl chloride
- 4-ethylbenzoyl chloride
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

- Organic base (e.g., triethylamine, pyridine)
- Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

Step 1: Mono-acylation of tert-butyl-d9 hydrazine

- Dissolve tert-butyl-d9 hydrazine in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath (0 °C).
- Slowly add a solution of 3,5-dimethylbenzoyl chloride in the same solvent to the reaction mixture.
- Add an organic base to scavenge the HCl byproduct.
- Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting N-(tert-butyl-d9)-3,5-dimethylbenzohydrazide by column chromatography.

Step 2: Di-acylation to form **Tebufenozide-d9**

- Dissolve the purified mono-acylated product from Step 1 in an anhydrous aprotic solvent under an inert atmosphere.
- Cool the solution to 0 °C.
- Add the organic base, followed by the slow addition of a solution of 4-ethylbenzoyl chloride in the same solvent.

- Allow the reaction to proceed, monitoring by TLC.
- Work-up the reaction as described in Step 1.
- Purify the crude product by recrystallization or column chromatography to obtain **Tebufenozide-d9**.

Characterization:

The final product should be characterized by standard analytical techniques, including ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry, to confirm its structure and isotopic purity.

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